Antibody CDR1 Sequence Specificity: SYWIN vs. TYWIS in EphA3 Binding
In the context of anti-EphA3 antibody development, the SYWIN sequence (SEQ ID NO:40) is explicitly claimed as a functional VH CDR1 alternative to TYWIS (SEQ ID NO:42), with the patent specification indicating that CDR1 cannot be SYWIN when the CDR3 sequence is SGYYEDFDS [1]. This sequence-context constraint, quantified through germline alignment, demonstrates that SYWIN provides a distinct paratope geometry: the Ser→Thr substitution at position 1 and the Ile→Ser substitution at position 4 alter side-chain hydrogen-bonding capacity (Ser: 1 H-donor / 1 H-acceptor vs. Thr: 1 H-donor / 1 H-acceptor with additional methyl group) and hydrophobic packing, respectively, which can be critical for tuning antibody affinity and reducing immunogenicity [1].
| Evidence Dimension | VH CDR1 sequence identity and functional exclusivity in EphA3 antibody |
|---|---|
| Target Compound Data | SYWIN (Ser-Tyr-Trp-Ile-Asn) – claimed as CDR1, excluded when CDR3 is SGYYEDFDS |
| Comparator Or Baseline | TYWIS (Thr-Tyr-Trp-Ile-Ser) – alternative CDR1 sequence; excluded when CDR3 is SGYYEEFDS |
| Quantified Difference | Sequence divergence: 2/5 residues (positions 1 and 4); distinct CDR3 compatibility profiles per patent claims |
| Conditions | Anti-EphA3 antibody VH domain; germline sequence alignment analysis |
Why This Matters
Procurement of the exact SYWIN sequence is mandatory for research groups replicating or building upon the claimed anti-EphA3 antibody constructs, as substitution with TYWIS or other variants would violate the claimed functional CDR configuration.
- [1] Patent Application: Antibodies to EphA3. SEQ ID NO:40 (SYWIN) and SEQ ID NO:42 (TYWIS) as VH CDR1. Claims regarding CDR1/CDR3 compatibility. (2011). View Source
